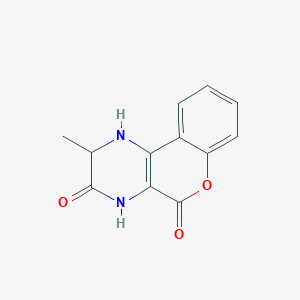
3-Methyl-3,4-dihydro-1H-9-oxa-1,4-diaza-phenanthrene-2,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHYL-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRAZINE-3,5-DIONE is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of chromeno-pyrazine derivatives, which are known for their diverse biological activities and synthetic versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRAZINE-3,5-DIONE typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of chromone derivatives with hydrazine or its derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient and cost-effective production of high-purity 2-METHYL-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRAZINE-3,5-DIONE.
Analyse Des Réactions Chimiques
Types of Reactions
2-METHYL-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRAZINE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 2-METHYL-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRAZINE-3,5-DIONE exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromeno-pyrazine derivatives: These compounds share a similar core structure but differ in the substitution pattern, leading to variations in their biological activities and applications.
Quinoline derivatives: Known for their antimalarial and anticancer properties, quinoline derivatives have a similar heterocyclic structure but differ in the nitrogen atom’s position within the ring system.
Uniqueness
2-METHYL-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRAZINE-3,5-DIONE stands out due to its unique combination of a chromeno and pyrazine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H10N2O3 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
2-methyl-2,4-dihydro-1H-chromeno[3,4-b]pyrazine-3,5-dione |
InChI |
InChI=1S/C12H10N2O3/c1-6-11(15)14-10-9(13-6)7-4-2-3-5-8(7)17-12(10)16/h2-6,13H,1H3,(H,14,15) |
Clé InChI |
UQQURXMEVGIZJE-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC2=C(N1)C3=CC=CC=C3OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B11588453.png)
![methyl {4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11588461.png)
![(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11588462.png)
![6-bromo-3-[(2E)-3-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11588464.png)
![prop-2-en-1-yl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11588467.png)
![4-{4-[(1-hydroxybutan-2-yl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one](/img/structure/B11588480.png)
![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11588481.png)
![2-[3-(Dimethylamino)propyl]-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11588494.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11588499.png)
![{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone](/img/structure/B11588502.png)
![11-phenyl-8-(3,4,5-trimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11588505.png)
![methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11588506.png)
![(5E)-3-(4-chlorobenzyl)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11588512.png)
![3-[(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)amino]propan-1-ol](/img/structure/B11588515.png)
